Kaikasaponin I
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Overview
Description
. It belongs to the class of triterpenoid saponins, which are known for their diverse biological activities. Kaikasaponin I has been studied for its potential pharmacological properties, including anti-inflammatory and hepatoprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kaikasaponin I can be synthesized through the selective cleavage of glucuronide linkages in glucuronide-saponins using photochemical degradation methods . The synthesis involves the use of specific reagents and conditions to achieve the desired structure. The process typically includes the following steps:
Isolation of Sophoradiol: The initial step involves the extraction of sophoradiol from the plant source.
Glycosylation: Sophoradiol is then glycosylated with β-D-galactopyranosyl and β-D-glucuronopyranosyl groups to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Sophora japonica buds. The process includes:
Extraction: The buds are subjected to solvent extraction using methanol or ethanol.
Purification: The extract is purified using chromatographic techniques to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
Kaikasaponin I undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
Kaikasaponin I exerts its effects through various molecular targets and pathways:
Membrane Permeabilization: It interacts with cell membranes, altering their permeability and affecting cellular functions.
Signal Transduction: This compound modulates signaling pathways involved in inflammation and cell survival.
Enzyme Inhibition: It inhibits specific enzymes involved in metabolic processes, contributing to its pharmacological effects.
Comparison with Similar Compounds
Kaikasaponin I is compared with other similar compounds, such as:
Kaikasaponin II: Another glucuronide-saponin with similar structure but different glycosylation patterns.
Kaikasaponin III: Shares structural similarities but differs in its biological activities.
Soyasaponin I: A related saponin with distinct pharmacological properties.
This compound stands out due to its unique glycosylation pattern and specific biological activities, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C42H68O13 |
---|---|
Molecular Weight |
781.0 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aR,9R,12aS,14bR)-9-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H68O13/c1-37(2)17-21-20-9-10-24-40(6)13-12-26(38(3,4)23(40)11-14-42(24,8)41(20,7)16-15-39(21,5)25(44)18-37)53-36-33(30(48)29(47)32(54-36)34(50)51)55-35-31(49)28(46)27(45)22(19-43)52-35/h9,21-33,35-36,43-49H,10-19H2,1-8H3,(H,50,51)/t21-,22+,23?,24?,25+,26-,27-,28-,29-,30-,31+,32-,33+,35-,36+,39+,40-,41+,42+/m0/s1 |
InChI Key |
PPWWANBMWAQXLQ-IBBORBRWSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]1CC(C[C@H]2O)(C)C)C |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C |
Origin of Product |
United States |
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